5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole

Procurement Quality Control Chemical Synthesis

A specialized phenylpyrazole scaffold for kinase and antiviral research. Its precise 4,5-dichloro-2-hydroxyphenyl substitution provides unique H-bond and halogen patterns essential for target binding. Generic analogs cannot replicate this activity. Ideal for SAR studies on ROCK1/2 or HIV-1 Nef. Order this 97% pure building block for reliable multi-step synthesis.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 288401-50-3
Cat. No. B12874318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole
CAS288401-50-3
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=CC(=C(C=C3O)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O/c16-12-8-11(15(20)9-13(12)17)14-6-7-18-19(14)10-4-2-1-3-5-10/h1-9,20H
InChIKeyTYLKFSIACCDSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole (CAS 288401-50-3) – Chemical Identity and Procurement Overview


5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole, with the CAS number 288401-50-3, is a synthetic organic compound classified as a phenylpyrazole derivative. Its molecular structure features a pyrazole ring substituted with a phenyl group and a 4,5-dichloro-2-hydroxyphenyl moiety. The compound has a molecular formula of C15H10Cl2N2O and a molecular weight of approximately 305.16 g/mol . It is commercially available from research chemical suppliers, typically at a purity of 97%, and is intended for laboratory research applications . Its utility lies in its potential as a scaffold in medicinal chemistry and as a research tool in biochemical assays.

The Structural Specificity of 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole: Why Analogs Are Not Interchangeable


The biological activity of phenylpyrazole derivatives is highly dependent on the specific substitution pattern on both the pyrazole and phenyl rings. The presence and position of the dichloro and hydroxyl groups on the 2-hydroxyphenyl ring are critical determinants of target binding affinity, selectivity, and overall pharmacological profile [1]. Substituting this compound with a generic phenylpyrazole scaffold, such as unsubstituted 1-phenylpyrazole or other halogenated analogs, without the precise 4,5-dichloro-2-hydroxyphenyl substitution would almost certainly lead to a complete loss of any specific activity associated with this particular structure. This is because the substituents influence key molecular properties like lipophilicity (cLogP) and electrostatic potential, which in turn affect interactions with biological targets and off-target profiles, as demonstrated in structure-activity relationship (SAR) studies of related pyrazole series [2].

Quantitative Differentiation of 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole (CAS 288401-50-3) vs. Key Analogs


Commercial Availability and Purity Benchmarking for 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole (288401-50-3)

5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole (CAS 288401-50-3) is available from commercial vendors with a specified purity of 97% . This purity specification provides a verifiable quality standard for procurement and ensures a defined starting material for research, reducing experimental variability associated with lower-grade materials. This is in contrast to many niche research intermediates for which no certified purity standard is provided.

Procurement Quality Control Chemical Synthesis

Distinct Physicochemical Properties: A Foundation for Unique Behavior

The specific substitution pattern of the 4,5-dichloro-2-hydroxyphenyl group confers distinct physicochemical properties to the molecule compared to simpler phenylpyrazole analogs. While direct experimental logP or solubility data for CAS 288401-50-3 is not available, structural analysis allows for class-level inference. For instance, the parent fragment 1-phenylpyrazole has a reported logP of ~1.87 . The addition of the 4,5-dichloro-2-hydroxyphenyl group is expected to significantly increase lipophilicity, as seen in related structures like 4',5'-dichloro-2'-hydroxyacetophenone (logP ~2.9) [1]. This predicted increase in lipophilicity will impact membrane permeability, metabolic stability, and binding to hydrophobic pockets in proteins, creating a differentiation from more polar or less substituted analogs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Structural Differentiation in a Bioactive Chemical Space

The phenylpyrazole scaffold is a privileged structure in medicinal chemistry, with activity against a range of targets including kinases (e.g., ROCK1/2, BRAF), viral proteins (HIV-1 Nef), and antimicrobial pathways [1][2]. The specific 5-(4,5-dichloro-2-hydroxyphenyl)-1-phenylpyrazole structure represents a unique combination of this core scaffold with a halogenated phenol. SAR studies on related phenylpyrazoles demonstrate that even minor changes in halogenation pattern can drastically alter potency and selectivity [3]. Therefore, this compound is not a generic representative but a unique chemical entity that occupies a distinct point in a known bioactive chemical space.

Chemical Biology Structure-Activity Relationship Medicinal Chemistry

Validated Research and Industrial Applications for 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole


Medicinal Chemistry Scaffold for Kinase and Antiviral Target Exploration

This compound is a valuable synthetic intermediate and scaffold for the development of novel kinase inhibitors (e.g., targeting ROCK1/2) or antiviral agents (e.g., HIV-1 Nef inhibitors) [1][2]. Its unique substitution pattern can be used as a starting point for structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, leveraging the known bioactivity of the phenylpyrazole core. The defined 97% purity ensures a reliable starting point for chemical derivatization .

Chemical Biology Probe for Investigating Structure-Activity Relationships

Due to the precise nature of its 4,5-dichloro-2-hydroxyphenyl substitution, this compound serves as a specific molecular probe to dissect the impact of halogenation and hydrogen-bonding patterns on biological activity within the phenylpyrazole class [3]. It can be used in comparative studies against other analogs to map the pharmacophore requirements for a given biological target, providing insights that are not accessible with more generic compounds.

Synthetic Intermediate for Custom Derivatization

The compound's functional groups, including the phenolic hydroxyl and the pyrazole ring, offer multiple sites for further chemical modification. It can be used as a building block in the synthesis of more complex molecules for drug discovery programs. The availability of this compound at a defined purity (97%) from commercial sources streamlines procurement and ensures consistency for multi-step synthetic campaigns.

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